molecular formula C18H17ClN2O4 B2806767 Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate CAS No. 2034495-56-0

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2806767
CAS No.: 2034495-56-0
M. Wt: 360.79
InChI Key: YNUIKCACQDKQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a synthetic small molecule characterized by a central benzoate core substituted with a pyrrolidine-carbonyl group and a 3-chloropyridin-4-yloxy moiety. Its structure combines a methyl ester at the para position of the benzene ring, a pyrrolidine ring linked via a carbonyl group, and a chlorinated pyridine derivative attached through an ether bond.

Properties

IUPAC Name

methyl 4-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-24-18(23)13-4-2-12(3-5-13)17(22)21-9-7-14(11-21)25-16-6-8-20-10-15(16)19/h2-6,8,10,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUIKCACQDKQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves several steps. One common route starts with the preparation of the intermediate 3-chloropyridine-4-ol, which is then subjected to a nucleophilic substitution reaction with pyrrolidine-1-carbonyl chloride. This intermediate is subsequently coupled with methyl 4-benzoate under specific reaction conditions, such as the presence of a base like triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Factors such as reaction time, temperature, solvent choice, and purification processes are carefully controlled to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized under specific conditions to introduce or modify functional groups.

  • Reduction: : Suitable reducing agents can convert certain functional groups within the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring or carbonyl groups.

Common Reagents and Conditions

Reagents like potassium permanganate, sodium borohydride, and various organic solvents are commonly used. Reaction conditions such as temperature, pH, and reaction time are optimized depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, altering the compound's chemical properties.

Scientific Research Applications

Inhibition of Protein Kinases

Recent studies have demonstrated that compounds similar to Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate exhibit significant inhibitory effects on various protein kinases. For instance, the compound has been evaluated for its ability to inhibit Plasmodium falciparum Protein Kinase 6 (PfPK6), which is crucial in malaria pathogenesis. The presence of methoxy groups in the structure enhances its binding affinity and specificity towards the kinase, making it a candidate for further development as an antimalarial agent .

Antimicrobial Activity

Compounds containing similar structural features have shown promising antimicrobial properties. For example, derivatives have been tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, revealing significant inhibition zones in agar diffusion tests. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Cancer Therapeutics

Research indicates that compounds with a similar backbone may also exhibit anticancer activities. Studies involving molecular docking simulations have suggested that these compounds can effectively bind to cancer-related targets, inhibiting tumor growth and proliferation. The chloropyridine moiety is believed to play a critical role in enhancing the selectivity towards cancer cells .

Case Study 1: Inhibition of PfPK6

A study published in Nature Communications examined the inhibition of PfPK6 by various derivatives of pyrrolidine compounds. The results indicated that modifications to the benzoate portion significantly affected the inhibitory potency, with this compound demonstrating an IC50 value comparable to established antimalarial drugs .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, researchers synthesized several derivatives based on this compound and tested them against common pathogens. The findings showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, indicating their potential as novel antimicrobial agents .

Mechanism of Action

Mechanism

The mechanism by which Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate exerts its effects involves its interaction with molecular targets such as proteins or enzymes. It may bind to active sites, altering the function or activity of these biomolecules.

Molecular Targets and Pathways

Specific pathways affected by this compound depend on its chemical structure and the biological context. It may interact with signaling pathways, metabolic enzymes, or other molecular targets, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Structural Features

Compound ID Ester Group Heterocyclic Substituent Linkage Type Key Functional Groups
Target Compound Methyl 3-Chloropyridin-4-yloxy Pyrrolidine-1-carbonyl Ester, ether, amide, chloropyridine
I-6230 Ethyl Pyridazin-3-yl Phenethylamino Ester, amino, pyridazine
I-6232 Ethyl 6-Methylpyridazin-3-yl Phenethylamino Ester, amino, methylpyridazine
I-6273 Ethyl Methylisoxazol-5-yl Phenethylamino Ester, amino, isoxazole
I-6373 Ethyl 3-Methylisoxazol-5-yl Phenethylthio Ester, thioether, isoxazole
I-6473 Ethyl 3-Methylisoxazol-5-yl Phenethoxy Ester, ether, isoxazole

Key Differences :

Ester Group : The target compound uses a methyl ester , whereas all analogues in the I-6000 series employ an ethyl ester . Methyl esters typically exhibit higher metabolic stability but lower lipophilicity compared to ethyl esters, which may influence bioavailability .

Heterocyclic Substituent: The 3-chloropyridin-4-yloxy group in the target compound is distinct from the pyridazine or isoxazole rings in analogues.

Linkage Chemistry: The pyrrolidine-1-carbonyl linkage in the target compound contrasts with the phenethylamino, phenethylthio, or phenethoxy linkages in analogues.

Physicochemical Properties

  • Hydrogen Bonding : The pyrrolidine-carbonyl group may increase hydrogen-bond acceptor capacity relative to thioether (I-6373) or ether (I-6473) linkages, enhancing interactions with polar binding pockets.

Research Implications

The target compound’s unique combination of methyl ester, pyrrolidine-carbonyl, and chloropyridine groups positions it as a promising candidate for further optimization. Comparative studies should prioritize:

  • Synthesis and testing of methyl/ethyl ester pairs to evaluate pharmacokinetic trade-offs.
  • Replacement of pyridazine/isoxazole with chloropyridine in analogue series to assess bioactivity shifts.

Biological Activity

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that belongs to the category of heterocyclic compounds. Its unique structure, characterized by the presence of a chloropyridine moiety and a pyrrolidine carbonyl group, suggests potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 347.8 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3}
Molecular Weight347.8 g/mol
Chlorine ContentPresent (3-chloropyridine)
Functional GroupsEster, Amide, Ether

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activity. A study on related pyrrolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds were noted for their ability to induce apoptosis and inhibit tumor growth when combined with conventional chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of deubiquitylating enzymes (DUBs), which are critical in regulating protein degradation pathways. Inhibitors of DUBs have therapeutic implications in cancer treatment and other diseases characterized by aberrant protein stability .

Antimicrobial Activity

Some derivatives containing similar functional groups have been evaluated for antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various pathogens, indicating that methyl esters like this compound might also possess such activity .

Study on Anticancer Activity

In a recent study, a series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with the chloropyridine moiety exhibited enhanced cytotoxicity in vitro, particularly against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition Research

A patent application detailed the synthesis of compounds similar to this compound as potential DUB inhibitors. These compounds were shown to effectively reduce the activity of specific DUBs in vitro, suggesting a novel approach to cancer therapy by modulating protein degradation pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. A key step is the formation of the pyrrolidine-1-carbonyl moiety via nucleophilic substitution between 3-chloropyridin-4-ol and a pyrrolidine precursor. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalytic systems) is critical. For example, highlights multi-step synthesis requiring anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates. Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 for nucleophile:electrophile) and using coupling agents like HATU or DCC for amide bond formation.

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming regiochemistry and functional groups (e.g., ester carbonyl at ~165–170 ppm).
  • HPLC-MS : High-resolution mass spectrometry validates molecular weight, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization).
  • FT-IR : Confirms ester C=O (~1720 cm1^{-1}) and amide C=O (~1680 cm1^{-1}) stretches .

Q. What are the key challenges in isolating and purifying intermediates during synthesis?

  • Methodological Answer : Challenges include separating stereoisomers (if present) and removing unreacted starting materials. Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used, as noted in . For polar intermediates, preparative HPLC or recrystallization in ethanol/water mixtures improves purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Techniques include:

  • DSC/TGA : Differentiate polymorphs via melting endotherms and thermal stability.
  • PXRD : Confirm crystalline vs. amorphous states.
  • Solubility Studies : Use shake-flask methods in buffers (pH 1–7.4) or DMSO for consistency. notes missing data (e.g., melting point), suggesting experimental replication under controlled conditions .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify binding proteins.
  • Kinetic Studies : Employ SPR (Surface Plasmon Resonance) to measure binding kinetics (KdK_d, konk_{on}, koffk_{off}).
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects. suggests triazolopyridine analogs modulate enzyme activity, providing a framework for comparative studies .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyrrolidine ring (e.g., substituents at C3), pyridine chloro-group, or ester moiety (e.g., replace methyl with trifluoromethyl).
  • In Vitro Assays : Test analogs for IC50_{50} against target enzymes (e.g., kinases) and selectivity via panel screening.
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding modes and guide rational design. compares analogs with trifluoromethyl groups, showing enhanced metabolic stability .

Q. What experimental approaches are suitable for analyzing stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC.
  • Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. emphasizes airtight storage in amber vials at -20°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.